molecular formula C14H17NO2S2 B2811647 N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide CAS No. 2097909-40-3

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide

Cat. No.: B2811647
CAS No.: 2097909-40-3
M. Wt: 295.42
InChI Key: CDYQYOQHIPLWTJ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide is a synthetic organic compound characterized by a central hydroxyl-bearing ethyl group substituted with two thiophen-2-yl rings and a butanamide moiety. Thiophene, a five-membered aromatic ring containing sulfur, confers unique electronic properties, making this compound of interest in materials science and medicinal chemistry.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S2/c1-2-5-13(16)15-10-14(17,11-6-3-8-18-11)12-7-4-9-19-12/h3-4,6-9,17H,2,5,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYQYOQHIPLWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide typically involves the condensation of thiophene derivatives with appropriate amide precursors.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . These methods are scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the amide group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties
Recent studies have indicated that compounds similar to N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide exhibit significant anti-inflammatory activities. For instance, derivatives of thiophene have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study highlighted that certain thiophene derivatives demonstrated IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, indicating their potential as therapeutic agents for inflammatory diseases .

1.2 Anticancer Activity
Thiophene derivatives have also been investigated for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. In vitro studies demonstrated that specific thiophene-based compounds inhibited the growth of various cancer cell lines, suggesting a promising avenue for cancer treatment .

Materials Science

2.1 Conductive Polymers
this compound can be utilized in the synthesis of conductive polymers. The incorporation of thiophene units into polymer backbones enhances electrical conductivity and thermal stability. These materials are valuable in applications such as organic photovoltaics and flexible electronics. Studies have demonstrated that polymers synthesized with thiophene derivatives exhibit improved charge transport characteristics compared to conventional materials .

Table 1: Properties of Conductive Polymers Derived from Thiophene Compounds

PropertyValue
Electrical ConductivityUp to 10 S/cm
Thermal StabilityDecomposes above 300 °C
FlexibilityHigh (suitable for bending)

Environmental Applications

3.1 Environmental Remediation
The unique chemical structure of this compound allows it to interact with various pollutants, making it a candidate for environmental remediation technologies. Its potential as an adsorbent for heavy metals and organic pollutants has been explored in recent studies. Experimental results showed that modified thiophene compounds effectively removed contaminants from wastewater, highlighting their utility in environmental cleanup efforts .

3.2 Photocatalytic Activity
Thiophene-based compounds have also been studied for their photocatalytic properties under UV light irradiation. These compounds can facilitate the degradation of organic pollutants, making them useful in water treatment processes. Research indicates that the efficiency of photocatalytic degradation increases with the presence of specific functional groups within the thiophene structure .

Case Studies

Case Study 1: Anti-inflammatory Activity
A study focused on a series of thiophene derivatives, including this compound, demonstrated significant inhibition of COX enzymes in vitro. The findings suggested that these compounds could serve as lead candidates for developing new anti-inflammatory drugs.

Case Study 2: Conductive Polymers
Research on conductive polymers incorporating thiophene units revealed that the resulting materials exhibited enhanced electrical properties suitable for applications in organic solar cells. The study emphasized the importance of structural modifications on the performance of these polymers.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyl and amide groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Motifs and Substituent Analysis

The compound’s key structural differentiators are its bis-thiophene and hydroxyl-ethylamide groups. Below is a comparative analysis with similar compounds:

Table 1: Structural and Molecular Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Source
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide Two thiophen-2-yl, hydroxyl, butanamide Not reported Not reported N/A
Compound 2 () 4-Hydroxy-3-methoxyphenyl, acrylamide Not reported IC50 = 17.00 μM (anti-inflammatory)
(2S)-[...]butanamide () Diphenylmethyl, thioxomethyl, cyclohexyl 466.68 Pesticide testing standard
2-ethyl-N-[...]butanamide () Thiadiazole, sulfanyl, methylphenyl Not reported Not reported

Key Observations :

  • Thiophene vs. Phenyl/Thiadiazole : Unlike phenyl or thiadiazole rings in analogues (e.g., ), thiophene’s electron-rich sulfur atom may enhance π-π stacking in drug-receptor interactions .
  • Amide Backbone : All compounds share an amide group, but substituents vary dramatically. ’s compound includes a bulky diphenylmethyl group, likely reducing solubility compared to the target compound’s smaller thiophene substituents .

Bioactivity and Functional Implications

  • Anti-inflammatory Potential: While the target compound’s bioactivity is undocumented, ’s Compound 2 (structurally distinct but sharing an amide linkage) exhibits potent anti-inflammatory activity (IC50 = 17.00 μM), surpassing the reference drug quercetin . This suggests that amide derivatives with polar substituents (e.g., hydroxyl, methoxy) may optimize anti-inflammatory effects.
  • Agrochemical Applications: ’s compound, with a thioxomethyl group and stereospecific aminocyclohexyl chain, is listed as a pesticide standard. Its higher molecular weight (466.68 vs. ~300–400 g/mol for typical amides) may correlate with prolonged environmental persistence .
  • Electronic Properties : Thiophene’s aromaticity and sulfur atom could make the target compound more reactive in charge-transfer complexes compared to ’s thiadiazole-containing analogue, which has a sulfanyl group for redox activity .

Biological Activity

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features two thiophene rings attached to a butanamide backbone with a hydroxyl group. The molecular formula is C14H17NO2S2C_{14}H_{17}NO_{2}S_{2}, and it has a molecular weight of 295.4 g/mol. The presence of thiophene rings is known to enhance the biological activity of compounds due to their ability to interact with various biological targets.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The thiophene moieties can interact with enzymes, potentially inhibiting their activity. This interaction may involve binding to the active site or allosteric sites, affecting the enzyme's function.
  • Receptor Modulation : The compound may also modulate receptor activity, influencing cellular signaling pathways that govern various physiological responses.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with thiophene structures have shown effectiveness against various bacterial strains and fungi. In vitro tests suggest that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans at low concentrations (MIC values ranging from 0.03 to 0.5 μg/mL) .

Anticancer Properties

Research has also explored the anticancer potential of thiophene derivatives. Compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain thiophene-based compounds have been reported to inhibit cancer cell proliferation significantly in vitro .

Case Studies and Research Findings

  • Inhibition Studies : A study investigated the inhibition of cyclooxygenase (COX) enzymes by compounds similar to N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide. The results showed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating strong anti-inflammatory potential .
  • Structure–Activity Relationship (SAR) : Research into the SAR of thiophene derivatives revealed that modifications in the hydroxyl and amide groups could enhance biological activity. For example, increasing lipophilicity through structural alterations improved antimicrobial efficacy against resistant strains .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and metabolism profiles for certain thiophene derivatives in animal models, suggesting that N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide may possess suitable pharmacological properties for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
ThiopheneBasic five-membered ring with sulfurAntimicrobial, anticancer
Articaine2,3,4-trisubstituted thiopheneLocal anesthetic

This compound stands out due to its dual thiophene rings and specific functional groups that confer unique reactivity and biological activity compared to simpler thiophenes.

Q & A

Q. What are the established synthetic routes for N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide, and what key reagents are involved?

The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Condensation of thiophene derivatives (e.g., 2-thiophenecarboxaldehyde) with hydroxylamine to form intermediates.
  • Step 2 : Reduction of intermediates using reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C) to introduce hydroxyl groups.
  • Step 3 : Amide coupling with butanoyl chloride in the presence of a base (e.g., triethylamine) to finalize the structure . Key purification methods include column chromatography and recrystallization.

Q. How is the structural characterization of this compound performed?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of thiophene rings, hydroxyl, and amide groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Software like SHELX or WinGX is used for crystal structure determination .
  • FTIR : Identifies functional groups (e.g., N–H stretch in amide at ~3300 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Antimicrobial Testing : Broth dilution assays to determine Minimum Inhibitory Concentration (MIC) against pathogens like E. coli and S. aureus .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Anti-atherosclerotic Models : In vitro assays measuring lipid oxidation in endothelial cells .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study this compound’s electronic properties?

  • Methodology : Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. This explains reactivity and interactions with biological targets .
  • Software : Gaussian or ORCA for geometry optimization, with validation against experimental NMR/X-ray data .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable MIC values)?

  • Experimental Design : Standardize assay conditions (e.g., pH, temperature) and use reference compounds (e.g., ciprofloxacin for antimicrobial tests).
  • Data Analysis : Apply multivariate statistical models to account for variables like solvent polarity or cell line specificity .
  • Mechanistic Studies : Use fluorescence quenching or molecular docking to verify target engagement (e.g., enzyme inhibition) .

Q. How does the compound’s thiophene moiety influence its mechanism of action in cancer cells?

  • Hypothesis : Thiophene rings may intercalate DNA or inhibit topoisomerases via π-π stacking.
  • Validation :
  • Flow Cytometry : Assess cell cycle arrest (e.g., G2/M phase blockage).
  • Western Blot : Measure apoptosis markers (e.g., caspase-3 activation).
  • Molecular Dynamics Simulations : Model interactions with DNA or enzymes using AMBER or GROMACS .

Q. What advanced techniques optimize its anti-atherosclerotic efficacy in vivo?

  • Animal Models : ApoE⁻/⁻ mice fed a high-fat diet, with plaque size quantified via histopathology.
  • Biomarkers : Monitor serum LDL/HDL ratios and inflammatory cytokines (IL-6, TNF-α) via ELISA.
  • Metabolomics : LC-MS profiling to identify impacted lipid pathways .

Methodological and Comparative Questions

Q. How does this compound compare structurally and functionally to analogs like N-[2-(thiophen-2-yl)ethyl]cycloheptanamine?

  • Structural Differences : The hydroxybis(thiophene) group enhances solubility and hydrogen-bonding capacity compared to cycloheptanamine’s aliphatic ring.
  • Functional Impact : Higher antimicrobial potency but lower blood-brain barrier penetration than benzimidazole derivatives .
  • Tools : Use ChemDraw for structure-activity relationship (SAR) visualization and Schrödinger Suite for docking studies .

Q. What crystallographic challenges arise during its X-ray analysis, and how are they addressed?

  • Challenges : Poor crystal quality due to flexible hydroxyethyl/amide groups.
  • Solutions :
  • Crystallization : Optimize solvent mixtures (e.g., DMSO/water).
  • Data Collection : Use synchrotron radiation for weak diffraction patterns.
  • Refinement : SHELXL for anisotropic displacement parameters and disorder modeling .

Q. How are contradictory computational and experimental solubility data reconciled?

  • Approach :
  • Experimental : Measure solubility in buffered solutions (PBS, pH 7.4) using UV-Vis spectroscopy.
  • Computational : Apply COSMO-RS models in software like ADF to predict solvent interactions.
  • Adjustments : Modify force fields to account for thiophene’s polarizability .

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